molecular formula C9H7NO2 B3105144 6,7-Dihydroquinoline-5,8-dione CAS No. 1522380-62-6

6,7-Dihydroquinoline-5,8-dione

Cat. No. B3105144
M. Wt: 161.16 g/mol
InChI Key: YPXMPFYJRKXHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroquinoline-5,8-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of 6,7-Dihydroquinoline-5,8-dione and its derivatives has been a subject of research. For instance, a multi-component Hantzsch reaction has been used for the synthesis of 6-membered nitrogen heterocyclic ring systems .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydroquinoline-5,8-dione has been analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy supplemented with theoretical DFT calculations . The FT-IR spectra showed a good correlation for all the compounds under study .


Chemical Reactions Analysis

The reaction of the para-quinone 6,7-dichloroquinoline-5,8-dione with various transition metal dimers led to the unexpected formation of quinoline-ortho-quinone metal complexes . Systematic variation of the reaction conditions helped identify the solvent as the source of the carbonyl oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydroquinoline-5,8-dione can be inferred from its molecular structure. It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 .

Scientific Research Applications

Synthesis of Derivatives

  • Arylation and Cross-Coupling Reactions : New derivatives of 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione are synthesized via palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reactions. These intermediates are prepared from 8-hydroxyquinoline, leading to high yields of coupled compounds (Egu, Okoro, & Onoabedje, 2017).

Anticancer Properties

  • Anticancer Activity in Lung Cancer Cells : A study on 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound derived from 6,7-dichloroquinoline-5,8-dione, shows induction of lung carcinoma cell death. This is achieved by inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).

Antimicrobial Applications

  • Synthesis of Alkynyl Derivatives and Antimicrobial Activity : Alkynyl derivatives of quinoline-5,8-diones show significant antimicrobial activities against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeroginosa (Ezugwu et al., 2017).

properties

IUPAC Name

6,7-dihydroquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMPFYJRKXHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroquinoline-5,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OV Zalomaeva, AB Sorokin, OA Kholdeeva - Green Chemistry, 2010 - pubs.rsc.org
The clean catalytic oxidation of 8-hydroxyquinoline (8-HQ) with tert-butyl hydroperoxide to quinoline-5,8-dione (QD), a molecular framework fragment of antitumor compounds, over silica…
Number of citations: 17 pubs.rsc.org
R Çalışkan - 2017 - europepmc.org
Investigation of Hydrate and Hemiacetal Forms of 6,7-Epoxy-6,7-dihydroquinoline-5,8-dione by NMR Spectroscopy - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 0 europepmc.org
M Ilakiyalakshmi, AA Napoleon - Arabian Journal of Chemistry, 2022 - Elsevier
Quinoline is an efficient scaffold for anticancer drug development as its derivatives have shown potent results through several mechanisms like growth regulators through “apoptosis, …
Number of citations: 19 www.sciencedirect.com
C Wan, M Wang, D Yang, X Han, C Che, S Ding… - Molecules, 2017 - mdpi.com
2′,3′-iso-Benzoabscisic acid (iso-PhABA), an excellent selective abscisic acid (ABA) analog, was developed in our previous work. In order to find its more structure-activity information…
Number of citations: 9 www.mdpi.com

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